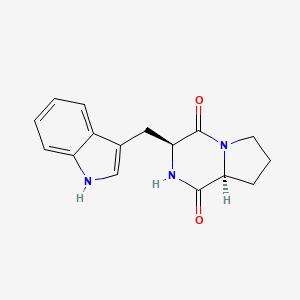

Brevianamid F

Übersicht

Beschreibung

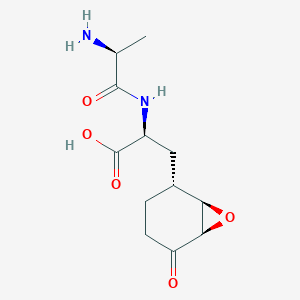

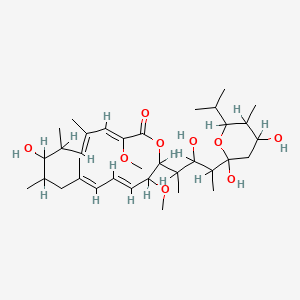

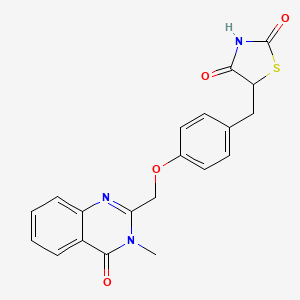

Brevianamid F, auch bekannt als Cyclo-(L-Trp-L-Pro), ist eine natürlich vorkommende Verbindung, die zur Klasse der 2,5-Diketopiperazine gehört. Es ist das einfachste Mitglied und der biosynthetische Vorläufer einer großen Familie biologisch aktiver prenylierter Tryptophan-Prolin-2,5-Diketopiperazine. Diese Verbindungen werden von Pilzen wie Aspergillus fumigatus und Aspergillus-Arten produziert . This compound wurde aus verschiedenen Quellen isoliert, darunter das Bakterium Streptomyces sp. Stamm TN58 und hat Aktivität gegen grampositive Bakterien wie Staphylococcus aureus und Micrococcus luteus gezeigt .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Verankerung von Tryptophan an festen Trägern unter Verwendung eines Dihydropyranyl-Griffs. Diese Methode ermöglicht die Bildung des natürlichen Diketopiperazins this compound. Der Prozess beinhaltet die Herstellung eines neuen Griffs (4-[(3,4-Dihydro-2H-pyran-2-yl)methoxy]benzoesäure), um Aminomethyl- oder Methylbenzhydrylaminharze zu funktionalisieren. Die Bildung einer Hemiaminal-Bindung mit dem Indolsystem kann durch konventionelle oder Mikrowellenheizung in 1,2-Dichlorethan in Gegenwart von Pyridin-p-Toluolsulfonat erreicht werden, was zu Ausbeuten von 70-95% führt . Die Aminosäure kann bei Raumtemperatur unter Verwendung von Trifluoressigsäure in Dichlormethan mit einem Kationenfänger aus dem Harz freigesetzt werden, was zu Ausbeuten von bis zu 90% führt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, aber die oben beschriebenen Syntheserouten können für die großtechnische Produktion angepasst werden. Die Verwendung von Festphasensynthese und funktionalisierten Harzen ermöglicht die effiziente und skalierbare Produktion von this compound und verwandten Verbindungen.

Wissenschaftliche Forschungsanwendungen

Brevianamide F has a wide range of scientific research applications due to its biological activity and chemical properties. In chemistry, it serves as a precursor for the synthesis of other biologically active diketopiperazines. In biology and medicine, Brevianamide F has shown antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents . Additionally, its activity against Gram-positive bacteria and fungi has been studied for potential therapeutic applications .

Wirkmechanismus

Target of Action

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine . It is the simplest member and the biosynthetic precursor of a large family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines . Brevianamide F has been shown to possess activity against the Gram-positive bacteria S. aureus and Micrococcus luteus . Therefore, these bacteria can be considered as the primary targets of Brevianamide F.

Mode of Action

aureus and Micrococcus luteus) and exhibits antibacterial activity

Biochemical Pathways

Brevianamide F is part of a large family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines . These compounds are produced by the fungi A. fumigatus and Aspergillus sp

Result of Action

The molecular and cellular effects of Brevianamide F’s action are primarily its antibacterial activity against the Gram-positive bacteria S. aureus and Micrococcus luteus

Biochemische Analyse

Biochemical Properties

Brevianamide F plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 from Aspergillus fumigatus catalyzes the regular C2-prenylation of Brevianamide F in the biosynthesis of verruculogen and fumitremorgins . Additionally, Brevianamide F has been shown to interact with cyclic dipeptide prenyltransferases, which are crucial for its biological activity .

Cellular Effects

Brevianamide F exhibits various effects on different types of cells and cellular processes. It has been shown to possess antifungal activity against fungi such as Trichophyton rubrum, Cryptococcus neoformans, and Candida albicans . In mammalian cells, Brevianamide F has demonstrated cytotoxicity, particularly in lung cells, where it induces elevated levels of tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6) . These effects suggest that Brevianamide F can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Brevianamide F exerts its effects through various binding interactions with biomolecules. The enzyme FtmPT1 catalyzes the prenylation of Brevianamide F, which is a key step in its biosynthesis . This prenylation enhances the biological activity of Brevianamide F, making it more effective against target organisms. Additionally, Brevianamide F has been shown to inhibit certain enzymes, contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brevianamide F can change over time. Studies have shown that Brevianamide F is relatively stable under standard conditions (25°C, 100 kPa) . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have indicated that Brevianamide F can have sustained effects on cellular function, particularly in terms of its antimicrobial and cytotoxic properties .

Dosage Effects in Animal Models

The effects of Brevianamide F vary with different dosages in animal models. At lower doses, Brevianamide F has shown potential for use in the treatment of cardiovascular dysfunction . Higher doses have been associated with hepatotoxicity, indicating a threshold effect . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits of Brevianamide F while minimizing adverse effects.

Metabolic Pathways

Brevianamide F is involved in several metabolic pathways, including the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 catalyzes the prenylation of Brevianamide F, which is a crucial step in its metabolic pathway . This prenylation reaction enhances the biological activity of Brevianamide F and contributes to its antimicrobial properties .

Transport and Distribution

Within cells and tissues, Brevianamide F is transported and distributed through interactions with various transporters and binding proteins. The prenylation of Brevianamide F by FtmPT1 influences its localization and accumulation within cells . This modification enhances its biological activity and ensures its effective distribution to target sites .

Subcellular Localization

Brevianamide F is localized within specific subcellular compartments, where it exerts its activity. The prenylation of Brevianamide F by FtmPT1 directs it to specific cellular compartments, enhancing its biological activity . Additionally, post-translational modifications such as prenylation play a crucial role in the subcellular localization and function of Brevianamide F .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Brevianamide F involves the anchoring of tryptophan to solid supports using a dihydropyranyl handle. This method allows for the formation of the natural diketopiperazine Brevianamide F. The process involves the preparation of a new handle (4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid) to functionalize aminomethyl or methylbenzhydrylamine resins. The formation of a hemiaminal linkage with the indole system can be achieved through conventional or microwave heating in 1,2-dichloroethane in the presence of pyridine p-toluenesulfonate, yielding 70-95% . The amino acid can be liberated from the resin at room temperature using trifluoroacetic acid in dichloromethane with a cation scavenger, resulting in yields of up to 90% .

Industrial Production Methods: Industrial production methods for Brevianamide F are not well-documented, but the synthetic routes described above can be adapted for large-scale production. The use of solid-phase synthesis and functionalized resins allows for the efficient and scalable production of Brevianamide F and related compounds.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Brevianamid F unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie dem Indolring und dem Diketopiperazin-Kern erleichtert.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Beispielsweise kann die Oxidation von this compound unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid erreicht werden. Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Hauptsächlich gebildete Produkte: Die Hauptsächlich aus den Reaktionen von this compound gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

This compound hat aufgrund seiner biologischen Aktivität und seiner chemischen Eigenschaften eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie dient es als Vorläufer für die Synthese anderer biologisch aktiver Diketopiperazine. In Biologie und Medizin hat this compound antibakterielle und antimykotische Aktivität gezeigt, was es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht . Zusätzlich wurde seine Aktivität gegen grampositive Bakterien und Pilze für potenzielle therapeutische Anwendungen untersucht .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in Bakterien und Pilzen. Es wurde gezeigt, dass es das Wachstum grampositiver Bakterien hemmt, indem es in die Zellwandsynthese und andere wichtige zelluläre Prozesse eingreift . Die genauen molekularen Zielstrukturen und Signalwege, die an seiner antimykotischen Aktivität beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es die Zellmembranen von Pilzen stört und wichtige Enzyme hemmt, die für das Pilzwachstum erforderlich sind .

Vergleich Mit ähnlichen Verbindungen

Brevianamid F ist Teil einer größeren Familie von 2,5-Diketopiperazinen, zu der Verbindungen wie Brevianamid A und Brevianamid B gehören . Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich aber in ihren Seitenketten und funktionellen Gruppen. Brevianamid A und B werden ebenfalls von Pilzen produziert und haben verschiedene biologische Aktivitäten gezeigt, darunter insektizide und zytotoxische Wirkungen . Im Vergleich zu Brevianamid A und B ist this compound einzigartig in seiner Einfachheit und dient als biosynthetischer Vorläufer für komplexere Diketopiperazine .

Ähnliche Verbindungen

- Brevianamid A

- Brevianamid B

- Paraherquamide

- Malbrancheamide

- Stephacidine

- Notoamide

Diese Verbindungen sind strukturell ähnlich zu this compound und gehören zur gleichen Klasse der 2,5-Diketopiperazine.

Eigenschaften

IUPAC Name |

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZBPVMVYTEKZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959075 | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-70-8 | |

| Record name | Brevianamide F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevianamide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVIANAMIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Brevianamide F?

A1: Brevianamide F has the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol.

Q2: Are there any spectroscopic data available for Brevianamide F?

A2: Yes, numerous studies have characterized Brevianamide F using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies provide detailed information on its structural features and fragmentation patterns. [, , , , , , ] For specific spectroscopic data, please refer to the cited research articles.

Q3: How is Brevianamide F synthesized in nature?

A3: Brevianamide F is biosynthesized by various fungal species, predominantly Aspergillus fumigatus. It is produced through a non-ribosomal peptide synthetase (NRPS) pathway. [, , , ] The gene ftmA encodes the specific NRPS, Brevianamide Synthetase, which catalyzes the formation of Brevianamide F from the amino acids tryptophan and proline. [, ]

Q4: Has Brevianamide F been found in any other organisms besides fungi?

A4: While primarily found in fungi, Brevianamide F has also been isolated from a bacterium of the Vibrio sp., separated from the marine sponge Hyrtios altum. [] Additionally, it was reported for the first time from a Streptomyces sp. []

Q5: How does Brevianamide F contribute to the biosynthesis of other bioactive compounds?

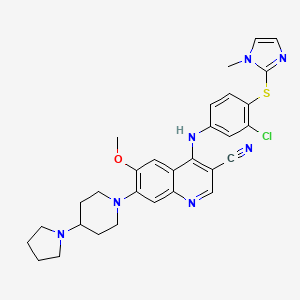

A6: Brevianamide F acts as a substrate for prenyltransferases, enzymes that attach a prenyl group to specific positions on the indole ring. [, , , , ] This prenylation step is often crucial for enhancing the biological activity and diversifying the structures of downstream alkaloids.

Q6: Can you give an example of a bioactive compound derived from Brevianamide F?

A7: One example is Tryprostatin B, a potent antitumor agent. It is generated by the prenylation of Brevianamide F at the C-2 position of the indole nucleus by the prenyltransferase FtmPT1. [, , , ]

Q7: What is the role of prenyltransferases in modifying Brevianamide F?

A8: Prenyltransferases exhibit remarkable regioselectivity in attaching prenyl groups to different positions on the indole ring of Brevianamide F. This regiospecificity significantly impacts the biological activities of the resulting prenylated products. [, , , , ]

Q8: How does modifying the structure of Brevianamide F affect its activity?

A9: Studies have shown that even minor structural modifications, such as the introduction of aryl groups at the C-2 position, can significantly alter the activity of Brevianamide F. For instance, C2-arylated analogs exhibit enhanced antitumor activity compared to the parent compound. []

Q9: Can the regioselectivity of prenyltransferases be manipulated?

A10: Research indicates that mutations in the active site of prenyltransferases, such as FtmPT1, can alter their regioselectivity. For example, the Gly115Thr mutant of FtmPT1 produces a novel cyclized product alongside Tryprostatin B. [, ]

Q10: What analytical techniques are used to study Brevianamide F and its derivatives?

A11: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the identification and quantification of Brevianamide F and related compounds in complex mixtures. [, , ] NMR spectroscopy is essential for structure elucidation. [, , , , , , ]

Q11: What are the potential applications of Brevianamide F and its derivatives in drug discovery?

A12: Given the diverse biological activities of Brevianamide F derivatives, they hold promise as lead compounds for developing new drugs against cancer, infectious diseases, and agricultural pests. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their pharmacological properties.

Q12: How can we further explore the chemical diversity of Brevianamide F derivatives?

A13: Combining chemical synthesis with enzymatic modification using engineered prenyltransferases offers a powerful approach for generating a diverse library of Brevianamide F derivatives with potentially enhanced or novel biological activities. [] Additionally, exploring the effects of deuterium enrichment on fungal secondary metabolite production, as showcased with the production of a deuterium-labeled version of pigmentosin A (6) from an Aspergillus sp., might offer a novel method for expanding chemical diversity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.